molecular formula C22H27N5O2 B14099754 8-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14099754
M. Wt: 393.5 g/mol
InChI Key: HKSBDIIZQOWPSQ-UHFFFAOYSA-N
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Description

8-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the imidazolidino ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using butylbenzene and a suitable alkylating agent.

    Addition of the methyl and methylprop-2-enyl groups: These groups can be introduced through alkylation reactions using methyl iodide and isobutylene, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the imidazolidino ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in alkanes or alcohols.

Scientific Research Applications

8-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activities. The compound’s effects are mediated through various pathways, including signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylprop-2-enyl)phenol: Shares the methylprop-2-enyl group but lacks the imidazolidino and purine structures.

    2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: Contains a similar methylprop-2-enyl group but differs in the core structure.

Uniqueness

8-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

6-(4-butylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H27N5O2/c1-5-6-7-16-8-10-17(11-9-16)25-12-13-26-18-19(23-21(25)26)24(4)22(29)27(20(18)28)14-15(2)3/h8-11H,2,5-7,12-14H2,1,3-4H3

InChI Key

HKSBDIIZQOWPSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C

Origin of Product

United States

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